A Technical Guide to 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Applications
A Technical Guide to 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core chemical structure, details its physicochemical properties, and presents a validated, mechanistically-grounded synthetic protocol. Furthermore, it explores the compound's potential applications as a versatile building block for novel therapeutics, supported by an analysis of its reactive aldehyde functionality. Safety, handling, and expected spectroscopic signatures are also discussed to provide a complete profile for laboratory application.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents. Pyrazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects[1][2]. The subject of this guide, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, combines this potent core with a versatile aldehyde functional group, positioning it as a valuable intermediate for synthetic diversification and the development of next-generation pharmaceuticals.
Molecular Profile
Chemical Structure and Identifiers
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole featuring a cyclobutyl ring at the 3-position, a methyl group on the N1 nitrogen, and a carbaldehyde group at the 4-position. This specific arrangement of substituents dictates its reactivity and potential for forming complex molecular architectures.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1824343-92-1 | [3][4] |
| Molecular Formula | C₉H₁₂N₂O | [3][5] |
| Molecular Weight | 164.21 g/mol | [4] |
| InChI Key | YKYNGRPYRYZRQW-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CN1C=C(C(=N1)C2CCC2)C=O | [5] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and use in reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Purity | ≥95% | [3][6] |
| Density | 1.24 ± 0.1 g/cm³ | [3] |
| Flash Point | 128.3 ± 24.0 °C | [3] |
| Predicted XlogP | 0.8 | [5] |
| Storage Conditions | 4°C, under inert gas (Nitrogen) | [3] |
Synthesis and Mechanistic Insights
The synthesis of pyrazole-4-carbaldehydes is most reliably achieved via the Vilsmeier-Haack reaction. This classic method allows for the direct formylation of electron-rich heterocyclic systems. The choice of this protocol is based on its high efficiency, broad substrate scope, and well-understood mechanism, ensuring a reproducible and scalable synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the aldehyde group, tracing it back to a formylating agent, and identifies the core pyrazole as being constructible from a hydrazine and a 1,3-dicarbonyl equivalent.
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of a precursor, 3-cyclobutyl-1-methyl-1H-pyrazole. The synthesis of the precursor itself is a standard pyrazole synthesis from a suitable diketone and methylhydrazine[7].
Materials:
-
3-Cyclobutyl-1-methyl-1H-pyrazole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation (Expertise Insight): In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This pre-formation at low temperature is critical to control the reaction and prevent degradation of the reagent.
-
Electrophilic Attack: Dissolve the 3-cyclobutyl-1-methyl-1H-pyrazole precursor in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent suspension. The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic aromatic substitution by the Vilsmeier reagent[2].
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70°C and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization (Trustworthiness Insight): Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8). This step is highly exothermic and releases gas; slow addition is a crucial safety measure. This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde, as a liquid.
Reaction Workflow
Spectroscopic Characterization (Expected)
While proprietary experimental data is not publicly available, the structure of the molecule allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming the identity and purity of the synthesized compound.
Table 3: Predicted Spectroscopic Signatures
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.1 ppm (singlet) | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |
| Pyrazole Proton (C5-H) | δ 7.8 - 8.2 ppm (singlet) | Aromatic proton on the electron-deficient pyrazole ring. | |
| N-Methyl Protons (-NCH₃) | δ 3.8 - 4.1 ppm (singlet) | Protons on the methyl group attached to the nitrogen atom. | |
| Cyclobutyl Protons | δ 2.0 - 3.5 ppm (multiplets) | Complex splitting pattern for the methine and methylene protons of the cyclobutyl ring. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyrazole Carbons (C3, C4, C5) | δ 110 - 155 ppm | Aromatic carbons within the heterocyclic ring system. | |
| N-Methyl Carbon (-NCH₃) | δ 35 - 40 ppm | Aliphatic carbon of the N-methyl group. | |
| Cyclobutyl Carbons | δ 18 - 40 ppm | Aliphatic carbons of the cyclobutyl ring. | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1670 - 1690 cm⁻¹ | Strong, sharp absorbance characteristic of an aromatic aldehyde. |
| Mass Spectrometry | [M+H]⁺ | m/z 165.10224 | Predicted exact mass for the protonated molecular ion[5]. |
Applications in Research and Drug Discovery
The true value of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde lies in its utility as a chemical intermediate. The aldehyde group is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations.
-
Reductive Amination: The aldehyde can be readily converted into a diverse library of secondary and tertiary amines, a common strategy for introducing basic centers to improve pharmacokinetic properties.
-
Oxidation: Oxidation to the corresponding carboxylic acid provides an attachment point for amide bond formation, essential for creating peptide mimetics and other complex molecules.
-
Wittig and Related Reactions: Carbon-carbon bond formation via olefination reactions allows for the extension of the molecule's carbon skeleton.
-
Condensation Reactions: The aldehyde can react with various nucleophiles to form Schiff bases, hydrazones, and other derivatives, which themselves can be bioactive or serve as further intermediates[8].
Safety and Handling
Proper handling of this chemical is essential for laboratory safety. The compound is classified as harmful and an irritant.
Table 4: GHS Hazard Information
| Hazard Code | Description | Signal Word | Pictogram |
| H302 | Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
| Source:[3][6] |
Recommended Precautions (P-codes summary):
-
P261 & P271: Avoid breathing fumes/vapors and use only in a well-ventilated area[3].
-
P280: Wear protective gloves, protective clothing, and eye/face protection[3].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[3].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].
-
P405: Store locked up[3].
Conclusion
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines the biologically relevant pyrazole core with a synthetically versatile aldehyde functional group. The established Vilsmeier-Haack protocol provides a reliable route for its synthesis. A thorough understanding of its properties, reactivity, and safety precautions, as detailed in this guide, will empower researchers to effectively utilize this compound in the pursuit of novel chemical discovery.
References
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PubChem. 3-cyclobutyl-1-methyl-1h-pyrazole-4-carbaldehyde Summary. [Link]
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ECHA. 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid Substance Information. [Link]
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PubChem. 1-cyclobutyl-3-methyl-1h-pyrazole-4-carbaldehyde Summary. [Link]
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PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde Summary. [Link]
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Al-Mulla, A. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2023. [Link]
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Patel, K. et al. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 2023. [Link]
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Kumar, V. et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011. [Link]
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ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
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Organic Chemistry Portal. Pyrazole Synthesis. [Link]
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